4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate
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Overview
Description
4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-METHOXYBENZOATE is a complex organic compound that features a variety of functional groups, including methoxy, amido, and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-METHOXYBENZOATE typically involves multiple steps:
Formation of the amido group: This can be achieved by reacting 2,4-dichlorophenoxyacetic acid with an amine under suitable conditions.
Introduction of the imino group: This step involves the reaction of the amido compound with a suitable aldehyde or ketone.
Esterification: The final step involves the esterification of the compound with 3-methoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-METHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in oxidative stress pathways, leading to the modulation of their activity.
Pathways Involved: It may affect signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar phenoxy structure.
2-Methoxybenzoic acid: Shares the methoxybenzoate moiety.
Uniqueness
4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-METHOXYBENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H20Cl2N2O6 |
---|---|
Molecular Weight |
503.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C24H20Cl2N2O6/c1-31-18-5-3-4-16(11-18)24(30)34-21-8-6-15(10-22(21)32-2)13-27-28-23(29)14-33-20-9-7-17(25)12-19(20)26/h3-13H,14H2,1-2H3,(H,28,29)/b27-13+ |
InChI Key |
WUIZOFAFWPPSRX-UVHMKAGCSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
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